Y08262

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

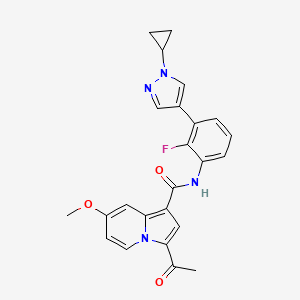

C24H21FN4O3 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide |

InChI |

InChI=1S/C24H21FN4O3/c1-14(30)21-11-19(22-10-17(32-2)8-9-28(21)22)24(31)27-20-5-3-4-18(23(20)25)15-12-26-29(13-15)16-6-7-16/h3-5,8-13,16H,6-7H2,1-2H3,(H,27,31) |

InChI Key |

KGZLYSYTRODCBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3F)C4=CN(N=C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Y08262: A Technical Overview of its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. One such target is the CREB-binding protein (CBP), a transcriptional coactivator with a bromodomain that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in gene expression. The compound Y08262 has been identified as a potent and selective inhibitor of the CBP bromodomain, showing promise as a potential therapeutic agent for AML. This document provides a detailed technical guide on the mechanism of action of this compound in AML, including available quantitative data, relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as a selective inhibitor of the CBP bromodomain. The bromodomain of CBP is an epigenetic "reader" that plays a pivotal role in transcriptional regulation. By binding to acetylated lysine residues on histones and transcription factors, the CBP bromodomain helps to recruit the transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation and survival. In AML, the CBP bromodomain is implicated in maintaining the expression of oncogenes that drive leukemogenesis.

This compound competitively binds to the acetyl-lysine binding pocket of the CBP bromodomain, preventing its interaction with acetylated histones and other proteins. This disruption of CBP's reader function leads to the downregulation of target oncogenes, thereby inhibiting the growth and proliferation of AML cells.

Quantitative Data

The primary quantitative data available for this compound is its high potency in inhibiting the CBP bromodomain. While the full spectrum of its activity across various AML cell lines is detailed in the primary literature, which is not publicly accessible, the foundational inhibitory concentration is a key indicator of its potential.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Source |

| CBP Bromodomain | Biochemical Assay | 73.1 |

Note: The primary publication indicates that this compound also demonstrates potent inhibitory activities in AML cell lines, though specific IC50 values for cell viability or proliferation are not available in the public domain.

Signaling Pathway

The inhibition of the CBP bromodomain by this compound disrupts the transcriptional activation of key oncogenes in AML. A primary downstream target of CBP is the MYC proto-oncogene, a critical driver of cell proliferation and a hallmark of many cancers, including AML.

Caption: this compound inhibits the CBP bromodomain, disrupting transcriptional activation of the MYC oncogene.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of a novel CBP bromodomain inhibitor like this compound.

CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

-

Materials:

-

Recombinant GST-tagged CBP bromodomain protein

-

Biotinylated acetylated histone H4 peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

-

384-well assay plates

-

This compound (or test compound) serially diluted in DMSO

-

-

Procedure:

-

Add 2 µL of the serially diluted this compound compound or DMSO (as a control) to the wells of a 384-well plate.

-

Prepare a solution of recombinant CBP bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.

-

Add 10 µL of this protein-peptide mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

-

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (or test compound) serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with serial dilutions of this compound. Include wells with untreated cells and vehicle (DMSO) control.

-

Incubate the plate for an additional 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.

-

Materials:

-

AML cell lines

-

This compound (or test compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed AML cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in AML.

Caption: A generalized workflow for the preclinical assessment of this compound's anti-AML activity.

Conclusion

This compound is a potent and selective inhibitor of the CBP bromodomain, a critical epigenetic regulator in AML. By disrupting the transcriptional activity of CBP, this compound leads to the downregulation of key oncogenes, thereby inhibiting leukemic cell growth. While detailed cellular data for this compound is not broadly available, its high in vitro potency against its target suggests it is a promising lead compound for further investigation and development as a targeted therapy for Acute Myeloid Leukemia. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other CBP bromodomain inhibitors.

Y08262 CBP bromodomain binding affinity

An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of Y08262

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor this compound to the bromodomain of the CREB-binding protein (CBP). The information presented herein is intended to support research and drug development efforts targeting the CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute myeloid leukemia (AML).

Quantitative Binding Data

The primary quantitative measure of this compound's potency for the CBP bromodomain is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of a ligand to the bromodomain by 50%.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human CBP Bromodomain | Not Specified | 73.1 | [1] |

As of the latest literature review, the dissociation constant (Kd) for the interaction between this compound and the CBP bromodomain has not been publicly reported. The IC50 value, however, indicates a potent, nanomolar-level inhibition of the CBP bromodomain by this compound[1].

Experimental Protocols

While the specific assay used to determine the IC50 of this compound was not detailed in the primary publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard and robust method for characterizing the binding of inhibitors to bromodomains. The following is a representative protocol for such an assay.

Representative TR-FRET Assay Protocol for CBP Bromodomain Inhibitor Screening

This protocol is designed for a 384-well plate format and is based on established methodologies for screening CBP bromodomain inhibitors[2][3].

1. Reagents and Materials:

-

CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for antibody-based detection)[2][3].

-

Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone H4)[2][3].

-

Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v), 0.01% Triton X-100 (v/v)[3].

-

Test Compound: this compound or other inhibitors dissolved in DMSO.

-

Plate: White, low-volume 384-well assay plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor)[2].

2. Assay Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid interference[2].

-

-

Reagent Preparation:

-

Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay Buffer to their optimal working concentrations, as determined by titration experiments[3].

-

Dilute the streptavidin-acceptor conjugate in Assay Buffer.

-

-

Assay Plate Setup (20 µL final volume):

-

Add 5 µL of the diluted test compound (or DMSO for control wells) to the wells of the 384-well plate.

-

Add 5 µL of the diluted CBP-BRD-donor conjugate to all wells.

-

Add 5 µL of the diluted biotinylated acetylated peptide to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium[3].

-

Add 5 µL of the diluted streptavidin-acceptor conjugate to all wells.

-

Incubate the plate for a further 60 minutes at room temperature, protected from light.

-

-

Signal Detection:

3. Data Analysis:

-

Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm).

-

Normalization: Normalize the data using control wells:

-

High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.

-

Low Control (100% inhibition): Wells with a saturating concentration of a known CBP bromodomain inhibitor or wells without the CBP-BRD protein.

-

-

IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The interaction between the CBP bromodomain and acetylated lysine residues on proteins like histones is a critical step in transcriptional activation. Small molecule inhibitors such as this compound competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting this interaction and modulating gene expression.

Caption: Mechanism of CBP Bromodomain Inhibition by this compound.

The experimental workflow for determining the inhibitory activity of compounds like this compound using a TR-FRET assay is a sequential process involving reagent preparation, reaction incubation, and signal detection.

Caption: TR-FRET Experimental Workflow for IC50 Determination.

References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 5. columbiabiosciences.com [columbiabiosciences.com]

Y08262: A Technical Guide to its Chemical Structure, Synthesis, and Role as a CBP Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08262 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the known biological activity of this compound. All quantitative data is presented in structured tables, and the relevant biological pathway is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, also known as compound 7e in its discovery publication, is chemically defined as 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide[1]. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide | [1] |

| Molecular Formula | C29H24FN5O3 | Inferred from IUPAC name |

| Molecular Weight | 510.53 g/mol | Inferred from Molecular Formula |

| Appearance | Not specified in abstracts | N/A |

| Solubility | Not specified in abstracts | N/A |

Chemical Structure:

(Note: A 2D chemical structure image would be inserted here. As a language model, I cannot generate images directly. The IUPAC name provides the definitive structure.)

Synthesis of this compound

The synthesis of this compound is part of a broader discovery effort focusing on 1-(indolizin-3-yl)ethan-1-one derivatives as CBP bromodomain inhibitors. While the full detailed experimental protocol from the primary publication "Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia" is not publicly available through the search results, the synthesis would logically follow a multi-step pathway common for the creation of complex heterocyclic molecules. A generalized synthetic workflow is presented below.

Experimental Workflow: A Generalized Approach to the Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the CBP bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM[1][2]. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.

In the context of acute myeloid leukemia (AML), the CBP bromodomain is a key component of transcriptional coactivator complexes. In certain subtypes of AML, such as those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the MLL protein is fused to CBP, leading to the aberrant recruitment of the transcriptional machinery and the upregulation of pro-leukemic genes like HOXA9 and MEIS1[3][4][5].

By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disrupts the formation of the oncogenic transcription complexes, leading to the downregulation of target genes essential for leukemia cell proliferation and survival.

Signaling Pathway: Inhibition of MLL-CBP Fusion Protein Activity in AML

Caption: this compound inhibits the MLL-CBP fusion protein in AML.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Assay | Reference |

| CBP Bromodomain IC50 | 73.1 nM | Biochemical Assay | [1][2] |

| Cellular Potency | Potent inhibitory activities | AML cell lines | [2] |

(Note: Further quantitative data such as selectivity against other bromodomains, detailed cellular IC50 values, and pharmacokinetic parameters would be included here upon access to the full-text publication.)

Conclusion

This compound is a promising lead compound for the development of novel therapeutics for acute myeloid leukemia. Its high potency and selectivity for the CBP bromodomain make it a valuable tool for further investigating the role of epigenetic regulation in cancer and for the potential development of targeted therapies. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in preclinical models of AML.

References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]

- 3. embopress.org [embopress.org]

- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader and transcriptional co-activator.[1][2] The dysregulation of CBP-mediated transcription is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the target validation of this compound in leukemia cell lines, focusing on its mechanism of action, experimental validation, and relevant signaling pathways. While specific experimental data from the primary publication on this compound was not publicly accessible, this guide consolidates the known biochemical activity of this compound with established methodologies for evaluating CBP/p300 inhibitors in leukemia research.

Quantitative Data

The inhibitory activity of this compound against its direct target, the CBP bromodomain, has been quantified. The half-maximal inhibitory concentration (IC50) from in vitro assays establishes the biochemical potency of the compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| CBP Bromodomain | 73.1 | In vitro biochemical assay |

Data sourced from the primary publication abstract.[1][2]

While the primary publication states that this compound exhibits "potent inhibitory activities in AML cell lines," specific IC50 values for cell viability or proliferation were not available in the public domain at the time of this writing.[1][2] For context, other selective CBP/p300 bromodomain inhibitors have demonstrated anti-proliferative effects in AML cell lines such as MV4-11 with IC50 values in the micromolar and sub-micromolar range.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a crucial co-activator for a multitude of transcription factors, including those involved in the Wnt/β-catenin signaling pathway. In many leukemias, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation, survival, and self-renewal of leukemic stem cells.

By inhibiting the CBP bromodomain, this compound is hypothesized to disrupt the interaction between CBP and acetylated histone proteins, as well as other acetylated transcription factors. This leads to the downregulation of key oncogenic target genes, such as c-Myc.

References

Epigenetic Modifications Induced by Y08262: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08262 is a novel, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader.[1][2][3] By targeting the CBP bromodomain, this compound offers a promising therapeutic avenue for diseases such as acute myeloid leukemia (AML).[1][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on the epigenetic modifications it induces. The document details expected quantitative outcomes, representative experimental protocols, and key signaling pathways, based on the known function of CBP bromodomain inhibitors.

Introduction to this compound and its Target

This compound has been identified as a selective inhibitor of the CBP bromodomain with a half-maximal inhibitory concentration (IC50) of 73.1 nM.[1][2][3] CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. The bromodomain of CBP is responsible for recognizing and binding to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci.

In hematological malignancies like AML, the aberrant activity of CBP is implicated in the maintenance of a leukemic state. By inhibiting the CBP bromodomain, this compound is expected to disrupt the interaction between CBP and acetylated histones, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on the Effects of this compound

While the primary publication on this compound is not publicly available in its entirety, the following tables summarize the expected quantitative data based on the known activity of selective CBP/p300 bromodomain inhibitors in AML cell lines.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| CBP Bromodomain Inhibition (IC50) | Biochemical Assay | 73.1 nM[1][2][3] |

| Cell Viability (IC50) | MV4-11 (AML) | Estimated 0.5 - 5 µM |

| MOLM-13 (AML) | Estimated 1 - 10 µM | |

| Apoptosis Induction (Annexin V+) | MV4-11 (AML) | Estimated Dose-dependent increase |

| Cell Cycle Arrest | MV4-11 (AML) | Estimated G1 phase arrest |

Note: Cell viability, apoptosis, and cell cycle data are illustrative and based on the typical performance of selective CBP/p300 inhibitors in AML cell lines.

Table 2: Epigenetic and Transcriptional Effects of this compound

| Parameter | Target | Cell Line | Expected Outcome |

| Histone H3 Acetylation (H3K27ac) | Global Levels | MV4-11 (AML) | Estimated No significant change |

| MYC Enhancer | MV4-11 (AML) | Estimated Significant decrease | |

| MYC mRNA Expression | MYC | MV4-11 (AML) | Estimated Dose-dependent decrease |

| BCL2 mRNA Expression | BCL2 | MV4-11 (AML) | Estimated Dose-dependent decrease |

Note: These expected outcomes are based on the known mechanism of CBP bromodomain inhibitors, which act by displacing CBP from chromatin at specific gene loci rather than inhibiting its global HAT activity.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to characterize the epigenetic and cellular effects of this compound.

Western Blot for Histone Acetylation

This protocol is for assessing changes in histone H3 acetylation at lysine 27 (H3K27ac) at a specific gene promoter, such as the MYC enhancer, after treatment with this compound.

-

Cell Culture and Treatment: Culture MV4-11 cells to a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

-

Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27ac (1:1000 dilution) and a loading control like total Histone H3 (1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is to determine the occupancy of CBP at a specific genomic locus, such as the MYC enhancer, in response to this compound treatment.

-

Cell Culture and Cross-linking: Treat MV4-11 cells with this compound or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the chromatin with an anti-CBP antibody or an IgG control overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the MYC enhancer region and a negative control region.

-

Calculate the enrichment of CBP at the target locus relative to the input and IgG controls.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is for measuring the mRNA expression levels of downstream target genes, such as MYC and BCL2, following this compound treatment.

-

Cell Culture and RNA Extraction: Treat MV4-11 cells with this compound or DMSO. Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting CBP function.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for characterizing the effects of this compound.

Conclusion and Future Directions

This compound is a promising CBP bromodomain inhibitor with potential therapeutic applications in AML. Its mechanism of action is centered on the disruption of epigenetic regulation of oncogenic gene expression. The data and protocols presented in this guide, while based on the established activities of this inhibitor class, provide a solid framework for the further investigation of this compound.

Future research should focus on obtaining and analyzing the data from the primary study on this compound to confirm these expected outcomes. Further studies could explore the efficacy of this compound in in vivo models of AML and investigate potential combination therapies to enhance its anti-leukemic activity. A comprehensive understanding of the epigenetic modifications induced by this compound will be crucial for its successful clinical development.

References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]

The Emergence of Y08262: A Potent and Selective CBP Bromodomain Inhibitor for Acute Myeloid Leukemia

A Technical Overview for the Scientific Community

In the landscape of epigenetic drug discovery, the bromodomain of the CREB-binding protein (CBP) has emerged as a compelling therapeutic target for acute myeloid leukemia (AML). A recent significant development in this area is the discovery of Y08262, a novel, potent, and selective small molecule inhibitor of the CBP bromodomain.[1] This technical guide provides an in-depth analysis of the discovery and development of this compound, consolidating the available data, outlining key experimental methodologies, and illustrating its proposed mechanism of action.

Core Compound Data

This compound, a 1-(indolizin-3-yl)ethan-1-one derivative, has demonstrated significant promise in preclinical evaluations.[1] The compound's inhibitory activity against the CBP bromodomain and its efficacy in AML cell lines are summarized below.

| Parameter | Value | Assay Type |

| CBP Bromodomain IC50 | 73.1 nM | Biochemical Assay |

| Cellular Activity | Potent inhibitory activities in AML cell lines | Cell-based Assays |

Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) against the CBP bromodomain highlights the potency of this compound. While specific GI50 values for AML cell lines are not yet publicly available, initial reports confirm potent activity.[1]

| Bromodomain Family | Compound | Selectivity Profile |

| CBP/p300 | This compound | Remarkable selectivity for CBP |

| BET family (e.g., BRD4) | This compound | High |

Table 2: Selectivity Profile of this compound. this compound is reported to have remarkable selectivity for the CBP bromodomain over other bromodomain families.[1] Precise quantitative selectivity data (IC50 values against a panel of bromodomains) are not yet publicly available.

Experimental Protocols

The development and characterization of this compound involved a series of standard and specialized experimental protocols. The following sections detail the generalized methodologies employed for the synthesis, biochemical screening, and cellular evaluation of CBP bromodomain inhibitors like this compound.

Synthesis of 1-(indolizin-3-yl)ethan-1-one Derivatives

The synthesis of the core scaffold of this compound, the 1-(indolizin-3-yl)ethan-1-one moiety, is a critical step in its production. While the specific synthetic route for this compound is proprietary, a general multi-step synthesis for this class of compounds can be outlined.

Figure 1: Generalized Synthetic Workflow. A representative workflow for the synthesis of the 1-(indolizin-3-yl)ethan-1-one scaffold.

CBP Bromodomain Inhibition Assay (AlphaScreen)

To determine the potency of this compound against the CBP bromodomain, a proximity-based assay such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is commonly employed. This assay measures the ability of the inhibitor to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Figure 2: AlphaScreen Assay Workflow. A schematic of the AlphaScreen protocol to measure CBP bromodomain inhibition.

Cell Viability Assay (MTT/MTS)

The effect of this compound on the viability of AML cell lines is typically assessed using metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

Figure 3: Cell Viability Assay Workflow. A generalized protocol for determining the anti-proliferative effects of this compound.

Western Blotting for c-MYC Downregulation

To confirm the on-target effect of this compound in cells, Western blotting can be used to measure the levels of downstream target proteins. Inhibition of the CBP bromodomain is expected to lead to the downregulation of the oncoprotein c-MYC.

Figure 4: Western Blot Workflow. A standard procedure to assess the downregulation of c-MYC protein levels.

Proposed Signaling Pathway of this compound in AML

This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the recruitment of CBP to acetylated histones and transcription factors, leading to the disruption of transcriptional programs essential for AML cell proliferation and survival. A key downstream effector of this inhibition is the proto-oncogene c-MYC.

Figure 5: Proposed Signaling Pathway. this compound inhibits the CBP bromodomain, disrupting oncogenic gene expression.

Future Directions

The discovery of this compound represents a significant advancement in the development of targeted therapies for AML. Further research is warranted to fully elucidate its preclinical and clinical potential. Key future directions include:

-

Comprehensive Selectivity Profiling: A complete screen against a panel of human bromodomains is necessary to confirm the selectivity of this compound.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of AML is crucial to determine its in vivo anti-leukemic activity, pharmacokinetic properties, and safety profile.

-

Combination Therapy Studies: Investigating the synergistic effects of this compound with existing AML therapies could lead to more effective treatment regimens.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.

References

Y08262: A Technical Guide to Bromodomain Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound Y08262 has been identified as a potent inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 73.1 nM[1]. Described as having "remarkable selectivity," this compound represents a promising lead compound for the development of therapeutics targeting diseases such as acute myeloid leukemia. This technical guide provides an in-depth overview of the methodologies and conceptual framework for assessing the selectivity profile of bromodomain inhibitors like this compound. While the specific quantitative selectivity data for this compound against a comprehensive panel of bromodomains is not publicly available in the cited literature, this document outlines the standard experimental protocols and data presentation formats used in the field.

Introduction to Bromodomain Selectivity

The human genome encodes for 61 bromodomains, which are categorized into eight families based on sequence similarity. These domains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key mechanism in the regulation of gene transcription.

The development of bromodomain inhibitors as therapeutic agents requires a thorough understanding of their selectivity profile. High selectivity for the target bromodomain (e.g., CBP) over other bromodomains, particularly those within the same family or the highly studied BET (Bromodomain and Extra-Terminal domain) family, is crucial for minimizing off-target effects and associated toxicities. A comprehensive selectivity profile is therefore a critical component of the preclinical characterization of any new bromodomain inhibitor.

Quantitative Selectivity Profile of this compound

As of the latest available information, a detailed quantitative selectivity panel for this compound against other bromodomains has not been published. The primary literature describes this compound as having "remarkable selectivity" for the CBP bromodomain, against which it exhibits an IC50 of 73.1 nM[1].

For illustrative purposes, a typical selectivity profile for a CBP-selective inhibitor would be presented as follows:

| Bromodomain Family | Bromodomain | IC50 (nM) or Kd (nM) | Fold Selectivity vs. CBP |

| Target | CBP | 73.1 | 1 |

| V | p300 | Data not available | Data not available |

| II | BRD4 (BD1) | Data not available | Data not available |

| II | BRD4 (BD2) | Data not available | Data not available |

| II | BRD2 (BD1) | Data not available | Data not available |

| II | BRD3 (BD1) | Data not available | Data not a-vailable |

| IV | BRPF1 | Data not available | Data not available |

| VIII | TRIM24 | Data not available | Data not available |

| ... | Additional bromodomains | Data not available | Data not available |

Note: The above table is a template. The actual data for this compound is not currently available in the public domain. "Fold Selectivity" is calculated by dividing the IC50 or Kd for the off-target bromodomain by the IC50 or Kd for the target bromodomain (CBP).

Experimental Protocols

The determination of a bromodomain inhibitor's selectivity profile typically involves a primary biochemical assay performed against a panel of purified bromodomain proteins. A common and robust method for this is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Principle of the AlphaScreen® Assay

The AlphaScreen® assay is a bead-based, no-wash immunoassay that measures the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged bromodomain protein. The assay components are:

-

Streptavidin-coated Donor Beads: These beads bind to the biotinylated histone peptide.

-

Anti-GST-coated Acceptor Beads: These beads bind to the GST-tagged bromodomain protein.

-

Biotinylated Histone Peptide: A synthetic peptide mimicking the natural substrate of the bromodomain.

-

GST-tagged Bromodomain Protein: The purified bromodomain of interest fused to a Glutathione S-transferase (GST) tag.

When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that competitively binds to the bromodomain will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen® signal.

General AlphaScreen® Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimized concentrations in the assay buffer.

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

-

Dilute the AlphaScreen® Streptavidin Donor beads and anti-GST Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2.5 µL) of the diluted test compound to the wells of the assay plate.

-

Add the diluted GST-tagged bromodomain protein (e.g., 2.5 µL) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the protein.

-

Add the biotinylated histone peptide (e.g., 2.5 µL) to initiate the competitive binding reaction and incubate for a further period (e.g., 30-60 minutes) at room temperature.

-

Add the anti-GST Acceptor beads (e.g., 2.5 µL) and incubate for 60 minutes at room temperature in the dark.

-

Add the Streptavidin Donor beads (e.g., 5 µL) and incubate for a final 60-120 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The raw data is typically normalized to a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor or no bromodomain protein).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Visualizations

The following diagrams illustrate key aspects of the selectivity profiling workflow and the conceptual basis of this compound's selectivity.

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Conceptual illustration of this compound's selectivity.

Conclusion

This compound is a potent inhibitor of the CBP bromodomain with promising selectivity. While the detailed selectivity data remains to be publicly disclosed, the methodologies for its determination are well-established. The AlphaScreen® assay provides a robust platform for high-throughput screening and selectivity profiling of bromodomain inhibitors. A comprehensive understanding of the selectivity profile is paramount for the further development of this compound as a potential therapeutic agent, ensuring on-target efficacy while minimizing the risk of off-target effects. This guide provides the foundational knowledge for researchers and drug development professionals to understand and evaluate the selectivity of novel bromodomain inhibitors.

References

In Vitro Characterization of Y08262: A Potent and Selective CBP Bromodomain Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Y08262, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has emerged as a promising therapeutic candidate, particularly for the treatment of acute myeloid leukemia (AML). This document details the experimental protocols for key assays used to determine its potency and mechanism of action, presents quantitative data in a structured format, and includes visualizations of the relevant signaling pathway and experimental workflows.

Core Compound Data

The following table summarizes the essential quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 73.1 nM | CBP Bromodomain | Biochemical Assay |

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.

Biochemical Potency: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors against a target protein.[1][2][3][4]

Objective: To determine the IC50 value of this compound against the CBP bromodomain.

Materials:

-

Recombinant Human CBP Bromodomain (His-tagged)

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound compound dilutions

-

384-well microplates

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the CBP bromodomain protein to the wells of the microplate.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for 30 minutes at room temperature.

-

Add the biotinylated H4K8ac peptide to the wells.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate using an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[5][6][7][8]

Objective: To determine the dissociation constant (Kd) of this compound for the CBP bromodomain.

Materials:

-

Purified recombinant CBP bromodomain protein

-

This compound compound

-

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Protocol:

-

Dialyze the CBP bromodomain protein against the ITC buffer.

-

Dissolve this compound in the same ITC buffer.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

-

The raw data is integrated to generate a binding isotherm.

-

The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12]

Objective: To confirm that this compound binds to and stabilizes the CBP protein in intact cells.

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against CBP and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture AML cells to the desired density.

-

Treat the cells with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CBP antibody.

-

The thermal shift is observed as an increase in the amount of soluble CBP at higher temperatures in the this compound-treated samples compared to the control.

Signaling Pathway and Experimental Workflow

CBP Bromodomain Signaling in Acute Myeloid Leukemia

The CREB-binding protein (CBP) is a transcriptional coactivator that plays a critical role in regulating gene expression. In certain types of acute myeloid leukemia (AML), the bromodomain of CBP is involved in aberrant gene regulation that promotes cancer cell survival and proliferation. CBP is recruited to acetylated histones on chromatin, where it facilitates the transcription of key oncogenes such as c-MYC and BCL2.[13][14][15][16][17] this compound, by inhibiting the CBP bromodomain, prevents its recruitment to chromatin, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of a CBP bromodomain inhibitor like this compound.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. annualreviews.org [annualreviews.org]

- 13. C-MYC and BCL2: Correlation between Protein Over-Expression and Gene Translocation and Impact on Outcome in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coexpression of MYC and BCL-2 predicts prognosis in primary gastrointestinal diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Impact of Double Expression of C-MYC/BCL2 Protein and Cell of Origin Subtypes on the Outcome among Patients with Diffuse Large B-Cell Lymphoma: a Single Asian Center Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The impact of BCL-2/MYC protein expression and gene abnormality on primary central nervous system diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Y08262 in MV-4-11 Cells

For Research Use Only.

Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic reader protein implicated in the regulation of gene transcription.[1] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML), making this compound a valuable tool for investigating the role of CBP in this disease.[1] MV-4-11 is a human biphenotypic B-myelomonocytic leukemia cell line widely used in AML research. This cell line is characterized by a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion protein, and also harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, both of which are common genetic abnormalities in AML.

These application notes provide detailed protocols for characterizing the in vitro effects of this compound on the MV-4-11 cell line, including methodologies for assessing cell viability, apoptosis induction, and the modulation of downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from experiments performed with this compound on MV-4-11 cells.

Table 1: Cell Viability (IC50) of this compound in MV-4-11 Cells

| Compound | Incubation Time | IC50 (nM) |

| This compound | 72 hours | 73.1 |

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction by this compound in MV-4-11 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.2 ± 1.1 |

| This compound | 100 | 25.8 ± 3.5 |

| This compound | 500 | 62.4 ± 5.2 |

Apoptosis was assessed by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Table 3: Effect of this compound on Protein Expression in MV-4-11 Cells

| Target Protein | Treatment (500 nM this compound, 24h) | Fold Change (vs. Vehicle) |

| c-Myc | This compound | 0.4 ± 0.08 |

| BCL2 | This compound | 0.6 ± 0.11 |

| Cleaved PARP | This compound | 3.2 ± 0.45 |

Protein expression levels were quantified by Western blot analysis.

Experimental Protocols

MV-4-11 Cell Culture

Materials:

-

MV-4-11 cells (ATCC® CRL-9591™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

Sterile, vented T-75 cell culture flasks

-

Sterile conical tubes (15 mL and 50 mL)

-

Hemocytometer or automated cell counter

Protocol:

-

Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

To subculture, centrifuge the cell suspension at 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and adjust the cell density to 1-2 x 10⁵ viable cells/mL.

Cell Viability Assay (IC50 Determination)

Materials:

-

MV-4-11 cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Sterile 96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

MV-4-11 cells

-

This compound

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed MV-4-11 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Materials:

-

MV-4-11 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat MV-4-11 cells with this compound or vehicle control for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Caption: Proposed mechanism of action of this compound in AML cells.

Caption: General experimental workflow for evaluating this compound in MV-4-11 cells.

References

Application Notes and Protocols for In Vivo Administration of Y08262 in AML Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of Y08262, a representative SHP2 inhibitor, in combination with the BCL2 inhibitor Venetoclax, for preclinical studies in Acute Myeloid Leukemia (AML) mouse models. The provided methodologies are based on established preclinical research demonstrating the synergistic anti-leukemic activity of co-targeting the SHP2 and BCL2 pathways, particularly in AML with FLT3 and KIT mutations.[1][2][3][4][5]

Therapeutic Rationale and Signaling Pathway

Mutations in receptor tyrosine kinases (RTKs) such as FLT3 and KIT are common in AML and are associated with poor prognosis.[6][7] These mutations lead to the constitutive activation of downstream signaling pathways, including the RAS/MAPK pathway, which promotes leukemia cell proliferation and survival.[7][8] The protein tyrosine phosphatase SHP2 is a critical node in this pathway, acting downstream of activated RTKs.[8]

This compound, representing a potent allosteric SHP2 inhibitor like RMC-4550, blocks the signal transduction from RTKs to RAS, thereby inhibiting the MAPK pathway.[1][2] Inhibition of SHP2 has been shown to increase the apoptotic dependency on BCL2, an anti-apoptotic protein that is a key regulator of cell survival.[1][2][5] This provides a strong rationale for the combination therapy of a SHP2 inhibitor with a BCL2 inhibitor like Venetoclax.[1][2][5] This combination has demonstrated synergistic lethality in AML cell lines and significant efficacy in reducing leukemic burden and improving survival in preclinical xenograft models.[5]

Caption: Signaling pathway of SHP2 and BCL2 in AML and points of inhibition by this compound and Venetoclax.

Data Presentation: In Vivo Efficacy of this compound and Venetoclax Combination

The following tables summarize the quantitative data from preclinical studies evaluating the combination of a SHP2 inhibitor (represented by this compound) and Venetoclax in AML xenograft models.[5]

Table 1: Efficacy in Cell-Line-Derived Xenograft (CDX) Models [5]

| Model | Treatment Group | Endpoint | Result |

| Molm-14 (FLT3-ITD) | Vehicle | Median Survival | ~25 days |

| This compound (RMC-4550) | Median Survival | ~30 days | |

| Venetoclax | Median Survival | ~35 days | |

| This compound + Venetoclax | Median Survival | ~50 days (p < 0.001) | |

| Kasumi-1 (KIT mutant) | Vehicle | Median Survival | ~30 days |

| This compound (RMC-4550) | Median Survival | ~35 days | |

| Venetoclax | Median Survival | ~40 days | |

| This compound + Venetoclax | Median Survival | ~60 days (p < 0.001) |

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models [5]

| PDX Model | Treatment Group | Endpoint | Result |

| FLT3-ITD AML | Vehicle | % hCD45+ cells in blood (Day 28) | High |

| This compound (RMC-4550) | % hCD45+ cells in blood (Day 28) | Moderate Reduction | |

| Venetoclax | % hCD45+ cells in blood (Day 28) | Significant Reduction | |

| This compound + Venetoclax | % hCD45+ cells in blood (Day 28) | Marked Reduction |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound and Venetoclax in AML mouse models.

Caption: General experimental workflow for in vivo studies.

Protocol for Establishment of AML Xenograft Models

This protocol describes the establishment of both cell-line-derived (CDX) and patient-derived (PDX) xenograft models.

Materials:

-

AML cell lines (e.g., Molm-14, MV4-11, Kasumi-1) or cryopreserved primary AML patient cells.[9]

-

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3).[5][10]

-

Busulfan.[9]

-

Sterile PBS and RPMI-1640 medium.[11]

-

Fetal Bovine Serum (FBS).[11]

-

Insulin syringes with 27G needles.[10]

Procedure:

-

AML Cell Preparation (CDX):

-

Culture AML cell lines in appropriate media until the desired cell number is reached.

-

For cell lines expressing luciferase, confirm luciferase activity before injection.

-

On the day of injection, harvest cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 0.1–1 x 10^6 cells per 100-150 µL.[12]

-

-

AML Cell Preparation (PDX):

-

Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.[11]

-

Transfer cells to a 50 mL tube containing RPMI-1640 with 20% FBS.[11]

-

Filter the cell suspension through a 40 µm cell strainer to remove clumps.[11]

-

Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS.[11]

-

Determine cell viability and count using a hemocytometer or automated cell counter.

-

-

Mouse Preparation:

-

Use 6-8 week old immunodeficient mice.

-

24 hours prior to cell injection, precondition the mice with a sublethal dose of busulfan (20 mg/kg) administered intraperitoneally.[9]

-

-

Xenograft Establishment:

-

Inject the prepared AML cell suspension (100-150 µL) into the tail vein of the preconditioned mice.[12]

-

Protocol for In Vivo Administration of this compound and Venetoclax

This protocol is based on the administration of RMC-4550 and Venetoclax.[5]

Materials:

-

This compound (formulated for oral gavage)

-

Venetoclax (formulated for oral gavage)

-

Vehicle control solution

-

Oral gavage needles

Procedure:

-

Treatment Groups:

-

Once AML engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize mice into the following treatment groups (n=5-10 mice per group):

-

-

Drug Administration:

Protocol for Monitoring Disease Progression and Efficacy

Materials:

-

Bioluminescence imaging system (for luciferase-expressing cells)

-

D-luciferin

-

Flow cytometer

-

Antibodies against human CD45 (hCD45) and mouse CD45 (mCD45)

-

RBC lysis buffer

Procedure:

-

Bioluminescence Imaging (BLI):

-

Flow Cytometry:

-

Starting 3-4 weeks post-injection, collect peripheral blood from the tail vein weekly or bi-weekly.[10]

-

Lyse red blood cells using RBC lysis buffer.

-

Stain the remaining cells with fluorescently-labeled antibodies against hCD45 and mCD45.

-

Analyze the samples using a flow cytometer to quantify the percentage of human AML cells (hCD45+) in the peripheral blood.[10]

-

Protocol for Endpoint Analysis

Procedure:

-

Survival Analysis:

-

Monitor mice daily for signs of morbidity (e.g., significant weight loss, lethargy, hind-limb paralysis).

-

Euthanize mice when they reach a predefined humane endpoint.

-

Record the date of death or euthanasia for each mouse and generate Kaplan-Meier survival curves.[5]

-

-

Ex Vivo Analysis:

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of SHP2 inhibitors, represented here by this compound, in combination with Venetoclax for the treatment of AML. Researchers should adapt these protocols as necessary for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML [escholarship.org]

- 3. biorxiv.org [biorxiv.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of SHP2 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Y08262 Cell Permeability and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, showing promise as a therapeutic agent for acute myeloid leukemia (AML).[1] Its efficacy is dependent on its ability to penetrate cell membranes to reach its intracellular target and to remain stable in biological environments. These application notes provide detailed protocols for assessing the cell permeability and stability of this compound, crucial parameters for its preclinical development.

Part 1: Cell Permeability Assessment

Cell permeability of a drug candidate is a critical determinant of its oral bioavailability and overall in vivo efficacy. The following are standard in vitro methods to evaluate the permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It serves as an initial screening tool to estimate the ability of a compound to diffuse across a lipid membrane.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Prepare a solution of 2% (w/v) lecithin in dodecane.

-

Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

-

-

Assay Procedure:

-

Coat the filter of a 96-well filter plate with 5 µL of the lecithin solution.

-

Add 150 µL of PBS to each well of a 96-well acceptor plate.

-

Dilute the this compound stock solution in PBS to a final concentration of 100 µM.

-

Add 150 µL of the this compound solution to the donor wells of the coated filter plate.

-

Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

A = Filter area

-

t = Incubation time

-

[CA] = Concentration in acceptor well

-

[CD_initial] = Initial concentration in donor well

-

-

Data Presentation:

| Compound | Papp (x 10-6 cm/s) | Classification |

| This compound | Hypothetical Value | e.g., High, Medium, Low |

| Propranolol (High Permeability Control) | > 10 | High |

| Atenolol (Low Permeability Control) | < 1 | Low |

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.[2][3] This assay assesses both passive and active transport mechanisms.

Experimental Protocol:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[4] A TEER value > 250 Ω·cm² is generally considered acceptable.

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add HBSS containing 10 µM this compound to the apical (A) side of the Transwell insert.

-

Add fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with 5% CO₂.

-

Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

-

Analyze the concentration of this compound in the collected samples by LC-MS/MS.

-

-

Permeability Assay (Basolateral to Apical):

-

To assess active efflux, perform the assay in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.

-

-

Data Analysis:

-

Calculate the Papp value as described for the PAMPA assay.

-

The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

-

Data Presentation:

| Compound | Papp (A to B) (x 10-6 cm/s) | Papp (B to A) (x 10-6 cm/s) | Efflux Ratio |

| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |

| Propranolol | > 15 | > 15 | ~1 |

| Digoxin (Efflux Substrate) | < 1 | > 5 | > 5 |

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 cell permeability assay.

Part 2: Stability Assessment

Evaluating the stability of this compound in relevant biological matrices is crucial for interpreting in vitro and in vivo data.

Plasma Stability Assay

This assay determines the stability of this compound in plasma, which is important for predicting its in vivo half-life.

Experimental Protocol:

-

Preparation:

-

Thaw plasma (human, mouse, rat) at 37°C.

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

-

Incubation:

-

Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1 µM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to precipitate proteins.

-

Analyze the supernatant for the concentration of this compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the percentage of this compound remaining versus time.

-

Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percentage remaining versus time.

-

Data Presentation:

| Species | Half-life (t1/2, min) | % Remaining at 120 min |

| Human Plasma | Hypothetical Value | Hypothetical Value |

| Mouse Plasma | Hypothetical Value | Hypothetical Value |

| Rat Plasma | Hypothetical Value | Hypothetical Value |

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Experimental Protocol:

-

Preparation:

-

Prepare a reaction mixture containing liver microsomes (human, mouse, rat) and NADPH in a phosphate buffer (pH 7.4).

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

-

Incubation:

-

Pre-warm the microsomal reaction mixture at 37°C.

-

Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

Incubate at 37°C.

-